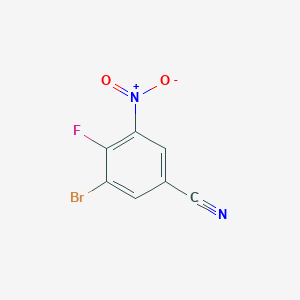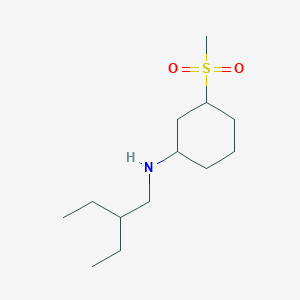
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a hydroxybutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxobutanoate.
Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The hydroxybutanoate moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate: Differing by the oxidation state of the hydroxy group.
3-(2,4-Dichlorophenyl)-3-hydroxybutanoic acid: Differing by the presence of a carboxylic acid group instead of an ester.
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14Cl2O3 |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)9-5-4-8(13)6-10(9)14/h4-6,16H,3,7H2,1-2H3 |
Clave InChI |
AVJDGWQVGAETLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
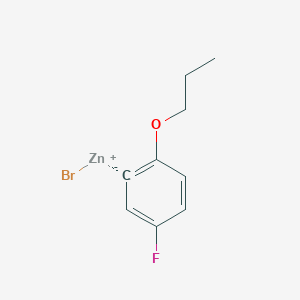
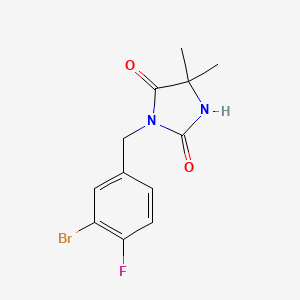
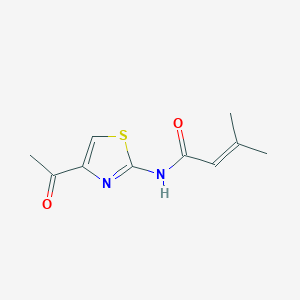
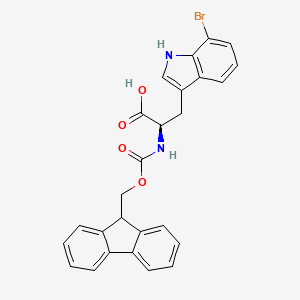


![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
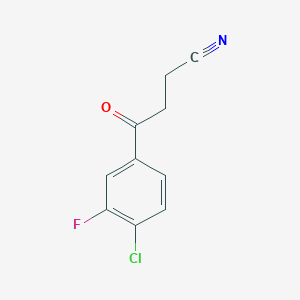
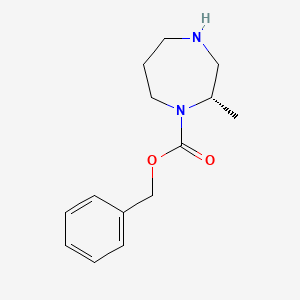
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
